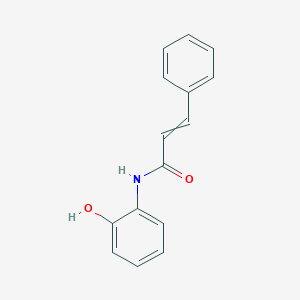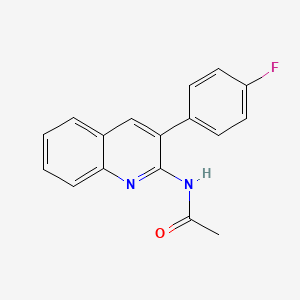![molecular formula C11H23NO4 B14119535 tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate CAS No. 951163-64-7](/img/structure/B14119535.png)
tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl)carbamate (WXC09073): is a chemical compound that features a tert-butyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl ((2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl ((2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalytic processes and reaction mechanisms .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural properties make it a valuable tool for investigating the interactions between small molecules and biological macromolecules .
Medicine: It can serve as a precursor for the synthesis of pharmacologically active compounds and as a probe for studying drug-receptor interactions .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-butyl ((2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by modulating the activity of key proteins and receptors .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler analog used in similar applications but with different reactivity and properties.
tert-Butyl ((2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine-1-carboxylate): Another proline derivative with distinct biological activities.
tert-Butanesulfinamide: Used in stereoselective synthesis of amines and their derivatives.
Uniqueness: Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further exploration .
Eigenschaften
CAS-Nummer |
951163-64-7 |
|---|---|
Molekularformel |
C11H23NO4 |
Molekulargewicht |
233.30 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,4R)-1,5-dihydroxy-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H23NO4/c1-8(6-13)5-9(7-14)12-10(15)16-11(2,3)4/h8-9,13-14H,5-7H2,1-4H3,(H,12,15)/t8-,9+/m1/s1 |
InChI-Schlüssel |
URFWMVABMIQHSM-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@H](C[C@@H](CO)NC(=O)OC(C)(C)C)CO |
Kanonische SMILES |
CC(CC(CO)NC(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)


![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)





![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
